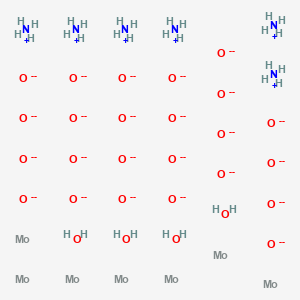
Tetrahidrato de molibdeno(6+)
Descripción general
Descripción
. Este compuesto se encuentra dentro de la categoría de los molibdatos, que son sales del ácido mólíbdico. Es un sólido cristalino, generalmente disponible en forma de cristales grandes, incoloros o ligeramente amarillentos. El molibdato de amonio es soluble en agua, y sus soluciones son ligeramente ácidas. Es un agente oxidante fuerte y puede reaccionar con agentes reductores para producir calor y productos gaseosos .
Aplicaciones Científicas De Investigación
Ammonium molybdate has a wide range of applications in scientific research, including:
Mecanismo De Acción
El molibdato de amonio ejerce sus efectos a través del anión molibdato (MoO₄²⁻), que es la base conjugada del ácido mólíbdico (H₂MoO₄). El anión molibdato es octaédrico y forma una estructura en capas unidas por puentes de hidrógeno entre los grupos amino y los átomos de oxígeno del anión molibdato . En los sistemas biológicos, el molibdeno es un cofactor para diversas enzimas, incluidas la xantina oxidasa, la sulfito oxidasa y la aldehído oxidasa .
Análisis Bioquímico
Biochemical Properties
Molybdenum(6+) tetracosahydrate is involved in the function of several enzymes, proteins, and other biomolecules. It is known to catalyze oxygen transfer reactions from or to substrates using water as oxygen donor or acceptor . Molybdenum shuttles between two oxidation states, Mo IV and Mo VI .
Cellular Effects
The effects of Molybdenum(6+) tetracosahydrate on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molybdenum(6+) tetracosahydrate exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on cellular function .
Metabolic Pathways
Molybdenum(6+) tetracosahydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
It is known that the compound plays a significant role in various biochemical processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El molibdato de amonio se prepara típicamente en el laboratorio haciendo reaccionar trióxido de molibdeno (MoO₃) con amoníaco (NH₃) en una solución acuosa. La reacción da como resultado la formación de molibdato de amonio .
Métodos de producción industrial: La producción industrial de molibdato de amonio implica un proceso de tostación de concentrado de molibdeno seguido de lixiviación con amoníaco. Las condiciones para el proceso de lixiviación con amoníaco incluyen una concentración de amoníaco del 25%, una relación sólido-líquido de 1/2 g/ml, una temperatura de lixiviación de 75°C y un tiempo de lixiviación de 60 minutos. Este proceso da como resultado una alta eficiencia de lixiviación del molibdeno y un alto contenido de molibdato de amonio en el producto de lixiviación .
Análisis De Reacciones Químicas
Tipos de reacciones: El molibdato de amonio sufre diversas reacciones químicas, incluyendo descomposición térmica, oxidación y reducción .
Reactivos y condiciones comunes:
Descomposición térmica: Cuando se calienta, el molibdato de amonio se descompone para formar trióxido de molibdeno (MoO₃) y libera amoníaco (NH₃) y agua (H₂O).
Oxidación y reducción: Como agente oxidante fuerte, el molibdato de amonio puede reaccionar con agentes reductores para producir calor y productos gaseosos.
Productos principales: Los productos principales formados a partir de la descomposición térmica del molibdato de amonio incluyen trióxido de molibdeno (MoO₃) y varios óxidos de molibdeno intermedios .
4. Aplicaciones en investigación científica
El molibdato de amonio tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Comparación Con Compuestos Similares
El molibdato de amonio se puede comparar con otros compuestos de molibdato, como:
Dimolidbato de amonio (ADM): ADM es un intermedio en la producción de compuestos de molibdeno a partir de minerales.
Molibdato de sodio: El molibdato de sodio es otro compuesto de molibdato utilizado como fuente de molibdeno en diversas aplicaciones, incluidos fertilizantes e inhibidores de la corrosión.
Singularidad: El molibdato de amonio es único debido a su alta solubilidad en agua, sus fuertes propiedades oxidantes y su amplia gama de aplicaciones en diversos campos, como la química, la biología, la medicina y la industria .
Propiedades
IUPAC Name |
diazanium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPEJJSWDHEBO-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[NH4]2MoO4, H8MoN2O4 | |
| Record name | Ammonium orthomolybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051654 | |
| Record name | Ammonium molybdate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
12027-67-7, 13106-76-8 | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium molybdate(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)






![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)



